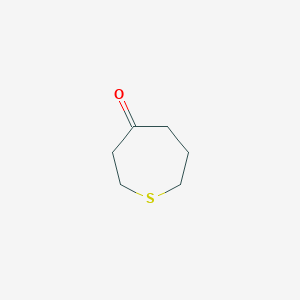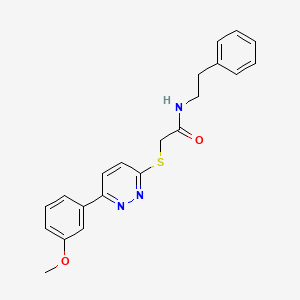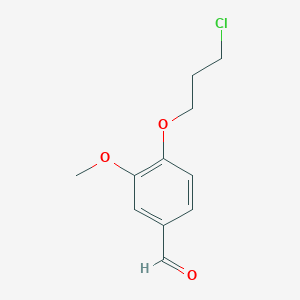
1-(3,5-Difluorophenyl)-N-(oxan-4-yl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,5-Difluorophenyl)-N-(oxan-4-yl)methanesulfonamide, also known as DFDOMS, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DFDOMS is a sulfonamide derivative that has been synthesized using various methods, and its mechanism of action has been extensively studied to understand its biochemical and physiological effects. In
Wissenschaftliche Forschungsanwendungen
1-(3,5-Difluorophenyl)-N-(oxan-4-yl)methanesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties. 1-(3,5-Difluorophenyl)-N-(oxan-4-yl)methanesulfonamide has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Wirkmechanismus
1-(3,5-Difluorophenyl)-N-(oxan-4-yl)methanesulfonamide acts as an inhibitor of carbonic anhydrase, an enzyme that plays a crucial role in various physiological processes such as acid-base balance, respiration, and bone resorption. 1-(3,5-Difluorophenyl)-N-(oxan-4-yl)methanesulfonamide binds to the active site of carbonic anhydrase, preventing the enzyme from functioning properly. This leads to a decrease in the production of bicarbonate ions, resulting in a decrease in pH and subsequent inhibition of various physiological processes.
Biochemical and Physiological Effects
1-(3,5-Difluorophenyl)-N-(oxan-4-yl)methanesulfonamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. 1-(3,5-Difluorophenyl)-N-(oxan-4-yl)methanesulfonamide has also been shown to reduce the activity of carbonic anhydrase in the brain, which may have potential therapeutic applications in treating neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
1-(3,5-Difluorophenyl)-N-(oxan-4-yl)methanesulfonamide has several advantages for lab experiments, including its high potency and selectivity for carbonic anhydrase. However, it also has limitations, such as its low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
1-(3,5-Difluorophenyl)-N-(oxan-4-yl)methanesulfonamide has several potential future directions for scientific research. One area of interest is its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is its potential use in combination with other drugs to enhance their therapeutic effects. Additionally, further studies are needed to understand the long-term effects of 1-(3,5-Difluorophenyl)-N-(oxan-4-yl)methanesulfonamide and its potential side effects.
Conclusion
In conclusion, 1-(3,5-Difluorophenyl)-N-(oxan-4-yl)methanesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. 1-(3,5-Difluorophenyl)-N-(oxan-4-yl)methanesulfonamide has several advantages and limitations for lab experiments and has several potential future directions for scientific research.
Synthesemethoden
1-(3,5-Difluorophenyl)-N-(oxan-4-yl)methanesulfonamide can be synthesized using various methods, including the reaction of 3,5-difluoroaniline with 4-hydroxytetrahydrofuran in the presence of methanesulfonyl chloride. Another method involves the reaction of 3,5-difluoroaniline with 4-hydroxytetrahydrofuran in the presence of triethylamine and methanesulfonyl chloride. The resulting product is then purified using column chromatography to obtain 1-(3,5-Difluorophenyl)-N-(oxan-4-yl)methanesulfonamide.
Eigenschaften
IUPAC Name |
1-(3,5-difluorophenyl)-N-(oxan-4-yl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2NO3S/c13-10-5-9(6-11(14)7-10)8-19(16,17)15-12-1-3-18-4-2-12/h5-7,12,15H,1-4,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FALZNOYATPWCSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NS(=O)(=O)CC2=CC(=CC(=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-Difluorophenyl)-N-(oxan-4-yl)methanesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3-Fluorophenyl)-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2456396.png)
![methyl N-[(4-chlorophenyl)sulfonyl]-N-phenylglycinate](/img/structure/B2456398.png)
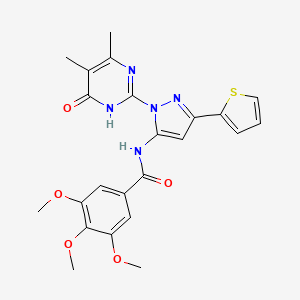
![3-[2-(3-chloroanilino)-1-nitrovinyl]-2-benzofuran-1(3H)-one](/img/structure/B2456402.png)
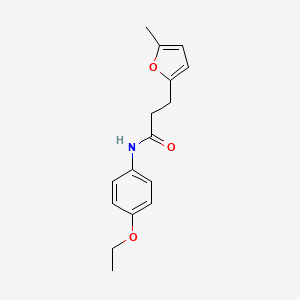
![4H,5H,6H,7H,8H,9H-cycloocta[b]thiophene-2-carbohydrazide](/img/structure/B2456404.png)
amino}acetamide](/img/structure/B2456405.png)
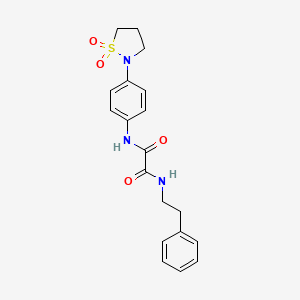
![6-[(3-Chlorophenyl)methyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2456407.png)
![N-(1,3-benzothiazol-2-yl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2456408.png)
![6-Amino-4-(4-fluorophenyl)-1-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2456409.png)
